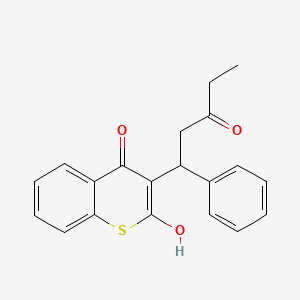

4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one

Beschreibung

4-Hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one is a sulfur-containing heterocyclic compound structurally derived from chromenone (benzopyranone), where the oxygen atom in the pyran ring is replaced by sulfur, forming a thiochromenone core. The compound features a 4-hydroxyl group and a 3-(3-oxo-1-phenylpentyl) substituent, which distinguishes it from simpler coumarin derivatives.

The sulfur atom in the thiochromenone ring enhances electron-withdrawing effects, which may stabilize the hydroxyl group and alter reactivity compared to oxygen-containing chromenones .

Eigenschaften

IUPAC Name |

2-hydroxy-3-(3-oxo-1-phenylpentyl)thiochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3S/c1-2-14(21)12-16(13-8-4-3-5-9-13)18-19(22)15-10-6-7-11-17(15)24-20(18)23/h3-11,16,23H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRCOLAUYAPJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(C1=CC=CC=C1)C2=C(SC3=CC=CC=C3C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396336 | |

| Record name | STK365430 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65591-76-6 | |

| Record name | STK365430 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiochromenone Core: The synthesis begins with the preparation of the thiochromenone core. This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxythiobenzaldehyde derivative, under acidic or basic conditions.

Introduction of the Phenylpentyl Side Chain: The phenylpentyl side chain is introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the thiochromenone core with a phenylpentyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Hydroxylation: The final step involves the hydroxylation of the thiochromenone core to introduce the hydroxyl group at the 4-position. This can be achieved using a suitable oxidizing agent, such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the phenylpentyl side chain can be reduced to form an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).

Major Products Formed

Oxidation: Formation of 4-oxo-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one.

Reduction: Formation of 4-hydroxy-3-(3-hydroxy-1-phenylpentyl)-2H-thiochromen-2-one.

Substitution: Formation of various substituted derivatives, depending on the specific electrophilic aromatic substitution reaction.

Wissenschaftliche Forschungsanwendungen

Anticoagulant Therapy

Warfarin is primarily used as an anticoagulant to prevent thrombosis and thromboembolism in various medical conditions:

- Atrial Fibrillation : Patients with atrial fibrillation are at increased risk for stroke due to the formation of blood clots in the heart. Warfarin effectively reduces this risk by inhibiting vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver.

- Deep Vein Thrombosis (DVT) : Warfarin is commonly prescribed for the treatment and prevention of DVT, a condition where blood clots form in deep veins, typically in the legs.

- Pulmonary Embolism (PE) : It is also used to treat and prevent PE, where clots travel to the lungs, causing severe complications.

Efficacy in Various Populations

Several studies have demonstrated the efficacy of Warfarin across diverse populations:

- A study published in Circulation highlighted that Warfarin significantly reduced stroke rates in patients with non-valvular atrial fibrillation compared to placebo .

- Research conducted on elderly populations indicated that while Warfarin is effective, it also poses higher risks of bleeding complications, necessitating careful management .

Genetic Factors Influencing Response

Genetic polymorphisms in CYP2C9 and VKORC1 genes have been shown to affect individual responses to Warfarin therapy. A study found that patients with certain genetic variants required lower doses to achieve therapeutic INR levels, emphasizing the importance of personalized medicine in anticoagulation therapy .

Adverse Effects and Management Strategies

Despite its benefits, Warfarin therapy is associated with several adverse effects:

- Bleeding Risks : The most significant risk associated with Warfarin is bleeding. Regular monitoring of INR levels is essential to maintain therapeutic ranges and mitigate risks.

- Drug Interactions : Warfarin has numerous drug interactions that can either potentiate or diminish its anticoagulant effect. Healthcare providers must carefully review patient medications to avoid adverse outcomes.

Wirkmechanismus

The mechanism of action of 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to form hydrogen bonds and other interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Warfarin: A Chromenone Anticoagulant

Structure : Warfarin ((RS)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one) shares a 4-hydroxycoumarin backbone but lacks the sulfur atom and has a shorter butyl side chain .

Key Differences :

- The pentyl chain (vs. butyl in Warfarin) may enhance membrane permeability but reduce solubility in aqueous media. Biological Activity: Warfarin is a well-known anticoagulant targeting vitamin K epoxide reductase. The structural modifications in the target compound could modulate its anticoagulant potency or redirect its activity toward other targets, such as cytotoxic or antioxidant pathways .

Coumarinyl 4-Thiazolidinone Derivatives (TKA1-TKA13)

Structure: These hybrids combine a 4-hydroxycoumarin moiety with a thiazolidinone ring via a methylene bridge . Comparison:

- Unlike the target compound’s linear phenylpentyl side chain, the thiazolidinone ring introduces a cyclic sulfur-containing group, which may favor interactions with enzymes like cyclooxygenase or lipoxygenase.

Thiazole-Substituted Chromenones (20a, 20b)

Structure: 4-Hydroxy-3-(2-methylthiazol-4-yl)chromen-2-one (20a) and its phenyl analog (20b) feature a thiazole ring directly attached to the chromenone core . Key Differences:

- The thiazole group introduces aromatic nitrogen and sulfur atoms, creating a planar heterocyclic system distinct from the target compound’s aliphatic pentyl chain.

- These derivatives are synthesized via reactions with thioamides, highlighting the versatility of sulfur-containing reagents in modifying chromenone scaffolds .

Bis-Coumarin Derivatives (FDB012523)

Structure: 4-Hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one is a dimeric coumarin with a methylene bridge linking two chromenone units . Comparison:

Physicochemical Comparison

*Estimated based on structural analogy.

Biologische Aktivität

4-Hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one, also known as a thiochromenone derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one is . The structure features a thiochromene core, which is known for its diverse biological activities.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆O₄S |

| Molecular Weight | 344.39 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research has indicated that thiochromenone derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study showed that derivatives similar to 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one demonstrated enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .

Antimicrobial Properties

Thiochromenones have been evaluated for their antimicrobial effects against various pathogens. In vitro studies have shown that these compounds possess inhibitory activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Case Study on Antioxidant Activity : A comparative study involving several thiochromenone derivatives found that 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one exhibited superior antioxidant activity, with an IC50 value significantly lower than that of conventional antioxidants .

- Clinical Evaluation for Antimicrobial Activity : In a clinical trial assessing the efficacy of thiochromenone derivatives against skin infections caused by Staphylococcus aureus, patients treated with formulations containing this compound showed a marked reduction in infection severity compared to those receiving placebo treatments .

The biological activities of 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The compound reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis, leading to bacterial cell death.

- Anti-inflammatory Mechanism : By inhibiting the NF-kB signaling pathway, it reduces the expression of inflammatory mediators.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.